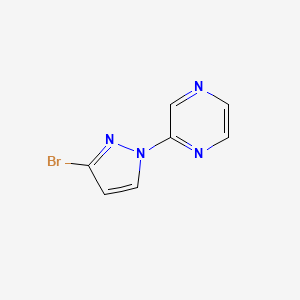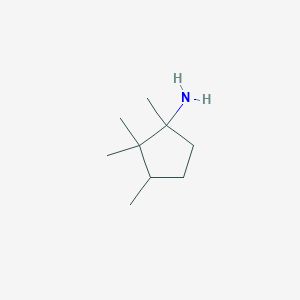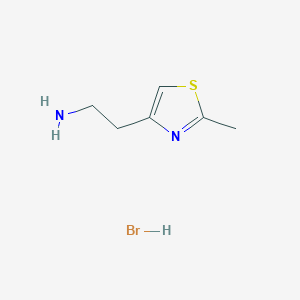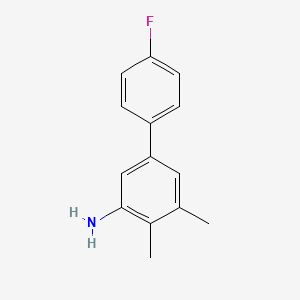
5-(4-Fluorophenyl)-2,3-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-2,3-dimethylaniline: is an organic compound with the following chemical structure:
C14H14FN
It belongs to the class of indole derivatives , which are aromatic heterocyclic compounds containing an indole nucleus. The indole scaffold is found in various synthetic drug molecules and natural products. Physically, it appears as a crystalline, colorless substance with a specific odor .
Preparation Methods
The synthetic route for 5-(4-Fluorophenyl)-2,3-dimethylaniline involves the following steps:
Chemical Reactions Analysis
Reactivity: 5-(4-Fluorophenyl)-2,3-dimethylaniline can undergo various reactions due to its indole nucleus. Common types include electrophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential biological activities (e.g., antiviral, anti-inflammatory, antioxidant).
Medicine: May have applications in drug development.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which 5-(4-Fluorophenyl)-2,3-dimethylaniline exerts its effects is context-dependent. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as tryptophan, indole-3-acetic acid, and various synthetic drugs, share structural similarities.
Uniqueness: Highlight its distinct features compared to other indole-based compounds.
Properties
Molecular Formula |
C14H14FN |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2,3-dimethylaniline |
InChI |
InChI=1S/C14H14FN/c1-9-7-12(8-14(16)10(9)2)11-3-5-13(15)6-4-11/h3-8H,16H2,1-2H3 |
InChI Key |
JIOVQVOPOTUVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


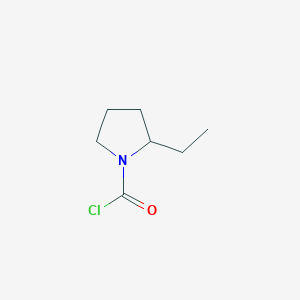
![2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13317181.png)
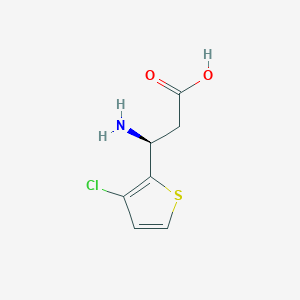

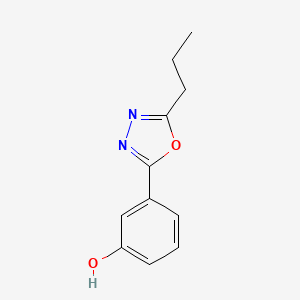
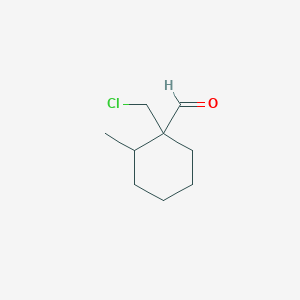
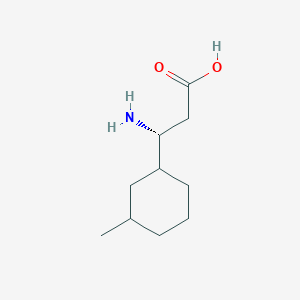
![1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13317206.png)
![(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13317212.png)

